1-(Phenylacetyl)-l-proline 1-(Phenylacetyl)-l-proline
Brand Name: Vulcanchem
CAS No.: 2752-38-7
VCID: VC2324831
InChI: InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1
SMILES: C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

1-(Phenylacetyl)-l-proline

CAS No.: 2752-38-7

Cat. No.: VC2324831

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Phenylacetyl)-l-proline - 2752-38-7

Specification

CAS No. 2752-38-7
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1
Standard InChI Key UBQCWSGRNIOFFC-NSHDSACASA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O
SMILES C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Properties and Structure

1-(Phenylacetyl)-L-proline is formally identified by its Chemical Abstracts Service (CAS) registry number 2752-38-7. The compound has the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.2631 g/mol . Its chemical structure features a phenylacetyl group attached to the nitrogen atom of the pyrrolidine ring of L-proline, maintaining the carboxylic acid functionality of the original amino acid.

From a structural perspective, the compound can be described as N-(benzylcarbonyl)-L-proline, emphasizing the presence of the phenylacetyl (benzylcarbonyl) group. This structural arrangement creates a molecule with specific spatial and electronic characteristics that influence its reactivity and biological properties .

The physical properties of 1-(phenylacetyl)-L-proline are summarized in Table 1, providing a comprehensive overview of its characteristics.

Table 1: Physical and Chemical Properties of 1-(Phenylacetyl)-L-Proline

PropertyValue
CAS Number2752-38-7
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.2631 g/mol
Physical AppearanceWhite solid
Density1.267 g/cm³
Boiling Point469.5°C at 760 mmHg
Refractive Index1.586
Flash Point237.7°C
Vapor Pressure1.28×10⁻⁹ mmHg at 25°C

The compound exhibits limited solubility in water but is soluble in various organic solvents, a property that influences its handling during synthesis and purification procedures. The presence of both the carboxylic acid group and the amide linkage makes it capable of participating in hydrogen bonding interactions, which can affect its solubility profile and interactions with biological systems .

Synthesis Methods

The synthesis of 1-(phenylacetyl)-L-proline typically involves the reaction of L-proline with phenylacetyl chloride under controlled conditions. Several synthetic approaches have been documented in the literature, with recent advancements focusing on improving yield, purity, and efficiency of the process.

Conventional Synthesis Approach

A common synthetic route involves the acylation of L-proline with phenylacetyl chloride in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The process typically requires careful temperature control and the use of appropriate solvents to ensure optimal reaction conditions .

One documented method involves dissolving L-proline in an organic solvent, followed by the dropwise addition of phenylacetyl chloride and an acid-binding agent at low temperature. The reaction is then continued with the addition of a phase transfer catalyst, which facilitates the interaction between reactants in different phases, enhancing reaction efficiency. After stirring for several hours and heating to 20-80°C, the reaction mixture is filtered while hot, washed with water, dried, and the solvent is removed by rotary evaporation. Recrystallization yields the pure 1-(phenylacetyl)-L-proline as a white solid .

Improved Synthesis with Phase Transfer Catalysis

A notable improvement in the synthesis of 1-(phenylacetyl)-L-proline involves the use of phase transfer catalysis, which significantly enhances the reaction rate and yield. This approach addresses the challenges associated with the limited solubility of L-proline in organic solvents and the potential hydrolysis of phenylacetyl chloride in aqueous environments .

The detailed procedure for this enhanced synthesis method is outlined below:

  • L-proline is dissolved in an anhydrous organic solvent.

  • Phenylacetyl chloride and an acid-binding agent are added dropwise at low temperature.

  • A phase transfer catalyst, typically a quaternary ammonium salt such as hexadecyl trimethyl ammonium bromide, is added to the reaction mixture.

  • The reaction is stirred for 1-9 hours, followed by heating to 20-80°C for an additional 2-8 hours.

  • The reaction solution is filtered while hot, the filtrate is washed with water, and the organic phase is dried.

  • The solvent is removed by rotary evaporation, and the resulting product is recrystallized to obtain pure 1-(phenylacetyl)-L-proline .

This method offers several advantages, including simplified operation, high product purity, and improved reaction yield. The use of anhydrous organic solvents prevents the hydrolysis of phenylacetyl chloride, while the phase transfer catalyst accelerates the solid-liquid phase reaction rate, making the process more efficient and thorough .

Spectroscopic Characterization

The synthesized 1-(phenylacetyl)-L-proline can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of the compound. The following NMR data have been reported for 1-(phenylacetyl)-L-proline :

¹H NMR (CDCl₃): δ = 2.10 (d d, 4H CβH₂-CγH₂ proline, J = 7.9 Hz); 3.48~3.59 (d q, 2H CδH₂ proline, J = 4.4 Hz); 3.75 (s, 2H CH₂-C₆H₅); 4.63 (d, 1H CαH proline); 7.25~7.37 (m, 5H CH₂-C₆H₅); 11.38 (br s, 1H COOH).

¹³C NMR (CDCl₃): δ = 173.50, 173.29, 173.97, 129.67, 129.45, 129.32, 127.94, 127.74, 127.72, 77.84, 77.63, 60.77, 60.55, 48.73, 48.53, 42.50, 42.28, 28.32, 27.97, 25.40.

These spectral data confirm the structure of 1-(phenylacetyl)-L-proline, providing evidence for the successful acylation of L-proline with the phenylacetyl group .

Applications in Pharmaceutical Synthesis

1-(Phenylacetyl)-L-proline finds its primary application as an intermediate in the synthesis of pharmaceutically important compounds, particularly nootropic agents. Its structural features make it a valuable building block in the construction of more complex molecules with specific biological activities.

Synthesis of Noopept

One of the most significant applications of 1-(phenylacetyl)-L-proline is in the synthesis of Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a nootropic dipeptide with cognitive enhancement properties. Noopept has shown potential in treating conditions such as obesity and alcohol-dependent degeneration, highlighting the importance of its precursor, 1-(phenylacetyl)-L-proline .

The synthesis of Noopept involves the coupling of 1-(phenylacetyl)-L-proline with glycine ethyl ester, creating a dipeptide structure that demonstrates enhanced pharmacological properties compared to its individual components. This synthetic route illustrates the value of 1-(phenylacetyl)-L-proline as a building block in the development of pharmaceutically active compounds .

Figure 1 in the research literature illustrates the first synthetic step in the production of Noopept, where phenylacetyl chloride reacts with the appropriate reactant to form an intermediate compound that ultimately leads to the formation of Noopept. This synthetic pathway underscores the importance of 1-(phenylacetyl)-L-proline in the production of this cognitive-enhancing agent .

Relationship to L-Proline Metabolism and Biochemistry

Understanding the relationship between 1-(phenylacetyl)-L-proline and the natural amino acid L-proline provides valuable context for appreciating the significance of this compound. L-proline plays crucial roles in protein structure and various biological processes, and its derivatives inherit certain properties that influence their behavior in biological systems.

Structural Significance of L-Proline in Peptides and Proteins

L-proline is unique among amino acids due to its cyclic structure, which restricts the conformational flexibility of peptide chains containing this residue. This property makes L-proline particularly important in determining protein secondary structure, often inducing turns or kinks in peptide chains and disrupting alpha-helical regions .

When incorporated into 1-(phenylacetyl)-L-proline, the distinctive structural features of L-proline are retained, although modified by the presence of the phenylacetyl group on the nitrogen atom. This structural modification alters the electronic and steric properties of the molecule, potentially influencing its behavior in biological systems and its utility in pharmaceutical applications .

Comparison with Related Compounds

To provide a more comprehensive understanding of 1-(phenylacetyl)-L-proline, it is instructive to compare it with structurally related compounds, highlighting similarities and differences in properties and applications.

5-Oxo-1-(phenylacetyl)-L-proline

5-Oxo-1-(phenylacetyl)-L-proline (CAS 73427-36-8) represents a derivative of 1-(phenylacetyl)-L-proline with an additional oxo group at the 5-position of the proline ring. This structural modification results in changes to the physical and chemical properties of the compound, as well as its biological activity .

With a molecular formula of C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol, 5-oxo-1-(phenylacetyl)-L-proline differs from 1-(phenylacetyl)-L-proline by the presence of an additional oxygen atom. This modification alters the electronic distribution within the molecule, potentially influencing its reactivity and interactions with biological targets .

The comparison between these two compounds illustrates how subtle structural modifications can significantly impact the properties and applications of L-proline derivatives, highlighting the importance of structural optimization in the development of compounds for specific applications.

Proline-Containing Peptides

Proline-containing peptides represent another class of compounds related to 1-(phenylacetyl)-L-proline, sharing the distinctive proline ring structure but incorporated into more complex peptide frameworks. These compounds have demonstrated various biological activities, particularly in the area of anticancer therapy .

Solution-phase methods have been employed for the synthesis of proline-containing cyclic pentapeptides and the naturally occurring cyclic heptapeptide Reniochalistatin B, along with their linear analogs and congeners. These compounds have been evaluated for anticancer activity against HeLa cell lines, demonstrating the potential of proline-containing structures in drug development .

The comparison between 1-(phenylacetyl)-L-proline and more complex proline-containing peptides illustrates the versatility of proline derivatives in pharmaceutical applications and highlights the potential for further development of 1-(phenylacetyl)-L-proline-based compounds for therapeutic purposes.

Current Research and Future Perspectives

Research on 1-(phenylacetyl)-L-proline and related compounds continues to evolve, with several areas of investigation showing promise for future applications.

Synthetic Methodology Advancements

Recent advancements in the synthesis of 1-(phenylacetyl)-L-proline have focused on improving reaction efficiency, yield, and product purity. The development of optimized synthetic protocols, particularly those involving phase transfer catalysis, represents a significant contribution to the practical application of this compound in pharmaceutical synthesis .

Future research in this area may explore alternative synthetic routes, environmentally friendly methodologies, and scalable processes for the production of 1-(phenylacetyl)-L-proline, addressing challenges associated with current synthetic approaches and enhancing the accessibility of this valuable intermediate for pharmaceutical applications.

Expansion of Pharmaceutical Applications

The role of 1-(phenylacetyl)-L-proline in the synthesis of Noopept suggests potential for this compound in the development of other pharmaceutically active molecules. Exploring the utility of 1-(phenylacetyl)-L-proline as a building block for the synthesis of novel compounds with specific biological activities represents a promising direction for future research .

Additionally, investigating the direct biological activities of 1-(phenylacetyl)-L-proline and its derivatives could reveal previously unrecognized therapeutic potentials, expanding the applications of this compound beyond its current use as a synthetic intermediate.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies focusing on 1-(phenylacetyl)-L-proline and its analogs could provide valuable insights into the structural features that influence their biological activities. Such investigations would facilitate the rational design of derivatives with enhanced properties for specific applications, potentially leading to the discovery of novel therapeutic agents .

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